molecular formula C12H14N2O3 B2385192 Ethyl 2-(N-cyano-4-methoxyanilino)acetate CAS No. 1935803-20-5

Ethyl 2-(N-cyano-4-methoxyanilino)acetate

Cat. No.: B2385192
CAS No.: 1935803-20-5
M. Wt: 234.255
InChI Key: VMBFJJMESDUUGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(N-cyano-4-methoxyanilino)acetate is an organic compound with the molecular formula C12H14N2O3 It is a derivative of cyanoacetamide and is characterized by the presence of an ethyl ester group, a cyano group, and a methoxy-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(N-cyano-4-methoxyanilino)acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxyaniline under appropriate conditions. One common method is the direct treatment of ethyl cyanoacetate with 4-methoxyaniline without solvent at room temperature, which affords the target compound . Another method involves stirring the reactants at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-cyano-4-methoxyanilino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out under basic conditions.

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which can have significant biological activity. For example, the condensation of this compound with aromatic aldehydes can yield various substituted pyridines or quinolines .

Mechanism of Action

The mechanism of action of Ethyl 2-(N-cyano-4-methoxyanilino)acetate and its derivatives often involves interactions with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The cyano and methoxy groups play crucial roles in binding to the active sites of these targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano and methoxy groups, which confer specific reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-(N-cyano-4-methoxyanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)8-14(9-13)10-4-6-11(16-2)7-5-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBFJJMESDUUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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